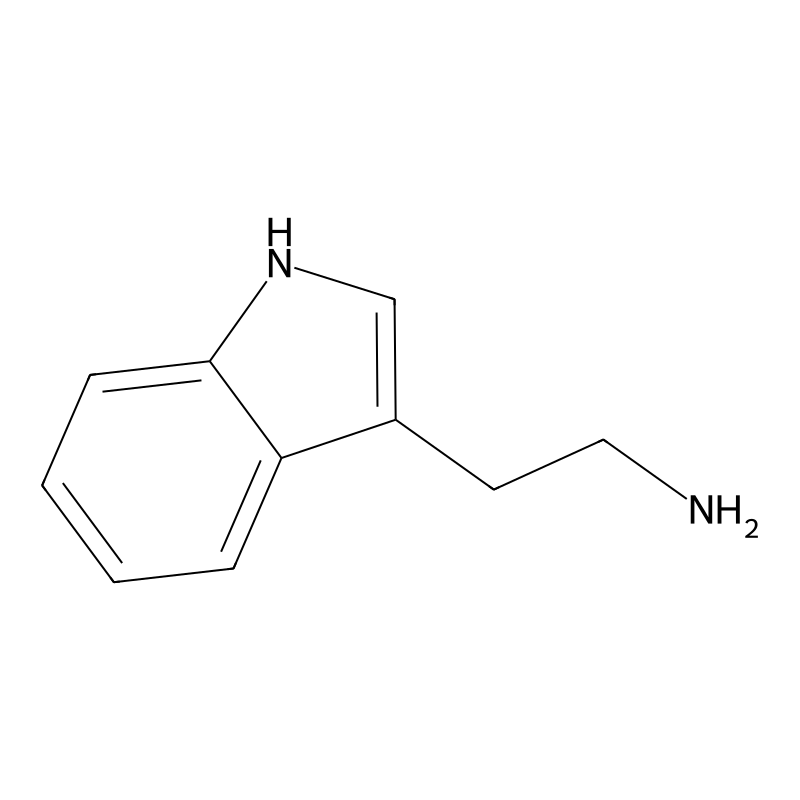(S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Anti-tubercular Agents
Scientific Field: Medicinal Chemistry
Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra.
Anti-Fibrosis Activity
Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6).
Methods of Application: The compounds were synthesized and their anti-fibrotic activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6).
Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC.
(S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol is a chiral compound characterized by its unique structural framework, which includes two naphthalene moieties and a pyrrolidine group attached to a methanol unit. This compound is notable for its potential applications in medicinal chemistry due to its stereochemistry and the presence of multiple aromatic systems, which can influence its biological interactions and properties.
- Naphthalene derivatives can have varying degrees of toxicity. It is advisable to handle the compound with gloves and in a well-ventilated area.
- The presence of an amine group suggests a weak base, so appropriate personal protective equipment (PPE) should be worn when handling it.
- Esterification: The hydroxyl group can react with carboxylic acids to form esters.
- Ether Formation: It can undergo dehydration with alcohols to form ethers.
- Nucleophilic Substitution: The pyrrolidine nitrogen can engage in nucleophilic substitution reactions, allowing for modifications that enhance biological activity.
These reactions are facilitated by the compound's functional groups, which allow for diverse synthetic pathways.
(S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol exhibits significant biological activity, particularly in the realm of pharmacology. Research indicates that compounds with similar structures often demonstrate:
- Antitumor Activity: Many naphthalene derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties: The presence of the pyrrolidine ring may enhance the compound's ability to interact with biological membranes, leading to antimicrobial effects.
- Neuroprotective Effects: Some studies suggest that compounds with similar scaffolds can provide neuroprotection, making them candidates for treating neurodegenerative diseases.
The synthesis of (S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol can be achieved through several methodologies:
- Multicomponent Reactions (MCRs): These reactions allow for the simultaneous formation of multiple bonds, enhancing efficiency and reducing waste. MCRs have been highlighted as a powerful tool in synthesizing complex organic molecules, including this compound .
- Chiral Pool Synthesis: Utilizing readily available chiral starting materials can lead to high enantiomeric purity. The use of chiral catalysts or auxiliary groups during synthesis can also ensure the desired stereochemistry is achieved.
- Functional Group Transformations: Starting from simpler naphthalene derivatives and pyrrolidine precursors, various transformations such as alkylation or acylation can be employed to construct the target molecule.
(S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol has potential applications in several fields:
- Pharmaceutical Development: Its unique structure may lead to new drug candidates targeting various diseases, particularly cancers and infections.
- Material Science: The compound's properties might be exploited in developing new materials with specific electronic or optical characteristics.
Interaction studies are crucial for understanding how (S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol interacts with biological targets:
- Receptor Binding Assays: Investigating how this compound binds to specific receptors can elucidate its mechanism of action.
- Enzyme Inhibition Studies: Assessing its ability to inhibit enzymes relevant to disease pathways will provide insights into its therapeutic potential.
- Cellular Uptake Studies: Understanding how well this compound penetrates cellular membranes will inform its bioavailability and efficacy.
Several compounds share structural similarities with (S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Naphthalenesulfonic acid | Contains sulfonic acid group | Antimicrobial | Strong acidity enhances solubility |
| Pyrrolidine derivatives | Similar nitrogen-containing ring | Neuroprotective | Variability in substituents affects activity |
| 1-Naphthol derivatives | Hydroxyl group on naphthalene | Antioxidant | Hydroxyl enhances reactivity and binding |
The uniqueness of (S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol lies in its dual aromatic system combined with a chiral center, potentially offering enhanced selectivity and potency compared to other similar compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








